



Application Notes and Protocols: N-Benzyl-2bromo-N-methylbenzamide in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

"N-Benzyl-2-bromo-N-methylbenzamide" is a halogenated aromatic amide with potential as a versatile building block in medicinal chemistry. While direct biological activity data for this specific compound is not extensively documented in publicly available research, its structural features suggest its utility as a key intermediate in the synthesis of pharmacologically active molecules, particularly N-substituted benzamides and quinazolinones. This document provides an overview of its potential applications and generalized protocols for its use in the synthesis of these important classes of compounds.

Chemical Properties



Property	Value	Reference
Molecular Formula	C15H14BrNO	[1]
Molecular Weight	304.18 g/mol	[1]
IUPAC Name	N-benzyl-2-bromo-N- methylbenzamide	[1]
CAS Number	124461-28-5	[1]
SMILES	CN(CC1=CC=CC=C1)C(=O)C 2=CC=CC=C2Br	[1]

Application in the Synthesis of N-Substituted Benzamides

N-substituted benzamide derivatives are a well-established class of compounds with a broad range of biological activities, including antitumor and antimicrobial effects.[2][3] "N-Benzyl-2-bromo-N-methylbenzamide" can serve as a scaffold for the synthesis of more complex N-substituted benzamides through modification of the brominated phenyl ring via cross-coupling reactions.

Generalized Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a new substituent at the 2-position of the benzoyl ring.

Materials:

- N-Benzyl-2-bromo-N-methylbenzamide
- · Aryl or heteroaryl boronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃)



- Solvent (e.g., Toluene, Dioxane, DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add **N-Benzyl-2-bromo-N-methylbenzamide** (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
- Purge the vessel with an inert gas for 10-15 minutes.
- Add the palladium catalyst (0.05-0.1 equivalents) and the degassed solvent.
- Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired Nsubstituted benzamide derivative.

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Application in the Synthesis of Quinazolinones

Quinazolinone derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. [4][5][6] "N-Benzyl-2-bromo-N-methylbenzamide" can be a precursor for the synthesis of quinazolinone scaffolds through intramolecular C-N bond formation.



Generalized Synthetic Protocol: Intramolecular Buchwald-Hartwig Amination

This protocol outlines a general procedure for the intramolecular cyclization of an appropriately modified "N-Benzyl-2-bromo-N-methylbenzamide" derivative to form a quinazolinone ring system. This would first require the introduction of an amino group on the benzyl substituent.

Step 1: Introduction of an Amino Group (Illustrative)

A multi-step synthesis would be required to introduce an amino group onto the benzyl moiety, for example, through nitration followed by reduction.

Step 2: Intramolecular Cyclization

Materials:

- Modified N-Benzyl-2-bromo-N-methylbenzamide with an amino group on the benzyl ring
- Palladium or Copper catalyst (e.g., Pd₂(dba)₃, Cul)
- Ligand (e.g., Xantphos, BINAP)
- Base (e.g., NaOtBu, K₃PO₄)
- Solvent (e.g., Toluene, Dioxane)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add the modified **N-Benzyl-2-bromo-N-methylbenzamide** derivative (1 equivalent), the ligand (0.1-0.2 equivalents), and the base (1.5-2 equivalents).
- · Purge the vessel with an inert gas.
- Add the catalyst (0.05-0.1 equivalents) and the degassed solvent.



- Heat the reaction mixture at the appropriate temperature (typically 90-130 °C) and monitor by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Filter the reaction mixture through a pad of celite and wash with an organic solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the quinazolinone derivative.

Caption: Synthetic pathway to quinazolinone derivatives.

Potential Biological Relevance: Tubulin Polymerization Inhibition

While not directly demonstrated for "N-Benzyl-2-bromo-N-methylbenzamide," many N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. These compounds often bind to the colchicine binding site on tubulin.

A recent study highlighted a series of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with significant antiproliferative activities against several cancer cell lines, with IC₅₀ values in the nanomolar range.[7] One promising compound from this series, 20b, demonstrated potent anti-vascular activity and, in its prodrug form, significantly inhibited tumor growth in a mouse model.[7]

Caption: Mechanism of action for tubulin polymerization inhibitors.

Conclusion

"N-Benzyl-2-bromo-N-methylbenzamide" represents a valuable, though under-characterized, starting material for the synthesis of medicinally relevant compounds. Its utility lies in its potential for diversification through established synthetic methodologies to generate libraries of N-substituted benzamides and quinazolinones for drug discovery programs. Further research



into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in medicinal chemistry.

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